![molecular formula C16H15N3O2S2 B2447357 N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-2-sulfonamide CAS No. 2034344-04-0](/img/structure/B2447357.png)
N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-2-sulfonamide
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Description
Synthesis Analysis
The synthesis of thiophene derivatives, which includes compounds like “N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-2-sulfonamide”, often involves a protection/deprotection strategy . Nucleophilic displacement of protected intermediates is carried out under mild basic conditions . The protecting group is then easily and selectively removed .Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial and Antitumor Agents : Research has demonstrated the synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives, including compounds related to N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-2-sulfonamide, showcasing potent antitumor and antibacterial activities. These compounds were evaluated against various cancer cell lines and bacterial strains, highlighting their potential as therapeutic agents (Hafez, Alsalamah, El-Gazzar, 2017).
Carbonic Anhydrase Inhibitors : Certain derivatives of N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-2-sulfonamide have been investigated for their inhibitory action on carbonic anhydrase isozymes. This activity is significant for potential applications in treating conditions like glaucoma, epilepsy, and altitude sickness. The research focuses on exploring these compounds' structure-activity relationships and their cerebrovasodilatation effects through selective enzyme inhibition (Barnish, Cross, Dickinson, Parry, Randall, 1981).
Herbicidal Activity : Studies have also been conducted on the herbicidal activities of sulfonamide derivatives, including analysis of their effectiveness against various species. These investigations contribute to understanding the potential agricultural applications of these compounds (Ren, Yang, Gao, Xinling, Zhou, Cheng, 2000).
Urease Inhibition and Antibacterial Properties : Sulfonamide derivatives have been synthesized and tested for urease inhibition and hemolytic activities, as well as for their antibacterial properties. These studies highlight the significance of the substitution pattern and the electronic effects of different functional groups on the aromatic ring, affecting the overall biological activity of the compounds (Noreen, Rasool, Gull, Nasim, Zahoor, Yaqoob, Kousar, Zubair, Bukhari, Rana, 2017).
properties
IUPAC Name |
N-[2-(2-phenylpyrimidin-5-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c20-23(21,15-7-4-10-22-15)19-9-8-13-11-17-16(18-12-13)14-5-2-1-3-6-14/h1-7,10-12,19H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HROPUMVUIHBZQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)CCNS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-2-sulfonamide |
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